molecular formula C8H8N2OS B1623536 1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone CAS No. 57738-11-1

1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone

Cat. No.: B1623536
CAS No.: 57738-11-1
M. Wt: 180.23 g/mol
InChI Key: UOGOENQNMWUIRE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethanone, which precisely describes the molecular architecture according to established chemical naming conventions. This nomenclature reflects the compound's fundamental structural components: a bicyclic imidazo[2,1-b]thiazole core system with a methyl substituent at the 6-position and an ethanone functional group attached at the 5-position. The systematic name follows the standard protocol for naming fused heterocyclic systems, where the numbering begins from the nitrogen atom in the imidazole ring and proceeds through the fused thiazole ring system.

The molecular formula C8H8N2OS accurately represents the atomic composition, indicating eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight has been computationally determined as 180.23 grams per mole, providing essential information for stoichiometric calculations and analytical procedures. The structural representation can be expressed through multiple chemical notation systems, including the Simplified Molecular Input Line Entry System notation CC1=C(N2C=CSC2=N1)C(=O)C, which provides a linear representation of the molecular connectivity.

The International Chemical Identifier string InChI=1S/C8H8N2OS/c1-5-7(6(2)11)10-3-4-12-8(10)9-5/h3-4H,1-2H3 offers a standardized method for representing the compound's structure in databases and computational applications. Additionally, the International Chemical Identifier Key UOGOENQNMWUIRE-UHFFFAOYSA-N serves as a unique identifier that facilitates rapid database searches and cross-referencing across different chemical information systems. These representations collectively provide comprehensive structural information essential for chemical identification and computational modeling studies.

Structural Parameter Value Source
Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
SMILES Notation CC1=C(N2C=CSC2=N1)C(=O)C
InChI String InChI=1S/C8H8N2OS/c1-5-7(6(2)11)10-3-4-12-8(10)9-5/h3-4H,1-2H3
InChI Key UOGOENQNMWUIRE-UHFFFAOYSA-N

Alternative Chemical Designations and Registry Numbers

The compound is registered under the Chemical Abstracts Service registry number 57738-11-1, which serves as the primary identifier in chemical databases and regulatory documentation. This registry number provides unambiguous identification across various chemical information systems and ensures consistent referencing in scientific literature. The DSSTox Substance Identifier DTXSID60407859 represents another important registry entry, particularly relevant for toxicological and environmental databases.

Multiple synonymous designations exist for this compound, reflecting variations in nomenclature conventions and database-specific naming systems. The alternative names include 1-(6-Methylimidazo[2,1-b]thiazol-5-yl)ethanone, 1-{6-methylimidazo[2,1-b]thiazol-5-yl}ethan-1-one, and 1-(6-Methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one. These variations primarily differ in the inclusion or exclusion of locant numbers in the heterocyclic ring designation and the specific formatting of the ethanone functional group.

The compound appears in various chemical supplier catalogs under different product codes, including SCHEMBL2338659, AKOS000119249, and CS-0242001, which facilitate procurement and commercial identification. Additional designations such as HCA73811, EU-0009743, and EN300-24314 represent specific database entries or supplier-specific identifiers used in chemical commerce and research applications. The Wikidata identifier Q82213205 provides linkage to open-access chemical information resources.

Registry Type Identifier Database/Source
CAS Registry Number 57738-11-1
PubChem CID 5056872
DSSTox Substance ID DTXSID60407859
Wikidata ID Q82213205
ChemSpider ID Various entries Multiple databases

Structural Relationship to Imidazo[2,1-b]thiazole Derivatives

The compound belongs to the broader family of imidazo[2,1-b]thiazole derivatives, which represent an important class of fused heterocyclic compounds characterized by the fusion of imidazole and thiazole ring systems. This structural framework consists of a five-membered imidazole ring fused to a five-membered thiazole ring, creating a bicyclic system with distinct electronic and steric properties. The imidazo[2,1-b]thiazole core contains a bridgehead nitrogen atom and a sulfur atom, which contribute significantly to the biological activity and chemical reactivity of compounds within this class.

The specific substitution pattern of 1-(6-Methylimidazo[2,1-b]thiazol-5-yl)ethanone distinguishes it from other imidazo[2,1-b]thiazole derivatives through the presence of a methyl group at the 6-position and an ethanone substituent at the 5-position. This substitution pattern influences the compound's electronic distribution, steric accessibility, and potential for intermolecular interactions. Research has demonstrated that modifications to the imidazo[2,1-b]thiazole scaffold can significantly alter biological activity, with various substituents contributing to different pharmacological profiles.

Comparative analysis with related structures reveals that imidazo[2,1-b]thiazole derivatives exhibit remarkable structural diversity through various substitution patterns and functional group modifications. For instance, benzo[d]imidazo[2,1-b]thiazole derivatives represent an extended aromatic system that incorporates an additional benzene ring, creating compounds with enhanced π-conjugation and altered physicochemical properties. The structural relationship extends to compounds containing triazole moieties, pyrimidine substituents, and various aromatic appendages, demonstrating the versatility of the imidazo[2,1-b]thiazole framework for medicinal chemistry applications.

The electronic characteristics of the imidazo[2,1-b]thiazole system contribute to its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of nitrogen and sulfur heteroatoms within the fused ring system provides multiple sites for potential coordination with metal centers or formation of hydrogen bonds with biological macromolecules. The ketone functionality in 1-(6-Methylimidazo[2,1-b]thiazol-5-yl)ethanone introduces additional electrophilic character and potential for nucleophilic attack, further expanding the compound's chemical reactivity profile.

Structural Feature Description Chemical Significance
Imidazo[2,1-b]thiazole Core Fused five-membered rings Provides rigidity and electronic delocalization
6-Methyl Substitution Alkyl group at position 6 Influences steric properties and lipophilicity
5-Ethanone Functionality Ketone group at position 5 Introduces electrophilic character
Bridgehead Nitrogen Nitrogen at ring fusion Enables hydrogen bonding and coordination
Thiazole Sulfur Sulfur heteroatom Contributes to electronic properties

Properties

IUPAC Name

1-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-7(6(2)11)10-3-4-12-8(10)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGOENQNMWUIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407859
Record name 1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57738-11-1
Record name 1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Synthesis via Thiazole Intermediate

A representative procedure involves:

  • Formation of 2-amino-4-methylthiazole-5-carboxylate : Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Cyclization with phenacyl bromides : The thiazole intermediate undergoes cyclization with methyl-substituted phenacyl bromides in the presence of a base (e.g., triethylamine) to form the imidazo[2,1-b]thiazole core.

This method typically achieves yields of 65–78% but requires stringent temperature control (80–100°C) and prolonged reaction times (6–12 hours).

One-Pot Multicomponent Reactions

One-pot strategies minimize purification steps and improve atom economy. A notable example utilizes ionic liquids as green catalysts.

Ionic Liquid-Promoted Synthesis

A mixture of imidazo[2,1-b]thiadiazole-5-carbaldehyde, thiosemicarbazide, and phenacyl bromide in ethanol with 1-butyl-3-methylimidazolium bromide ([bmim]Br) as a catalyst achieves cyclization at 80°C within 30–45 minutes. While this method is efficient for structurally analogous compounds, adaptation for 6-methyl substitution requires careful optimization of substituent compatibility.

Table 1: Comparison of Cyclocondensation Methods

Method Catalyst/Solvent Temperature (°C) Time (h) Yield (%)
Two-Step EtOH, TEA 80–100 6–12 65–78
Ionic Liquid [bmim]Br, EtOH 80 0.5–0.75 72–85
Microwave PEG-400, H₂O 120 0.25 84–89

Microwave- and Ultrasound-Assisted Synthesis

Green chemistry approaches leverage microwave irradiation (MWI) or ultrasound to accelerate reactions.

Microwave-Assisted Cyclization

Ethyl 2-amino-4-methylthiazole-5-carboxylate and methyl phenacyl bromide react in polyethylene glycol (PEG)-400 under microwave irradiation (300 W, 120°C) for 15 minutes, achieving yields up to 89%. This method reduces side products and enhances reproducibility compared to conventional heating.

Post-Synthetic Functionalization

Functionalization of preformed imidazo[2,1-b]thiazole cores offers an alternative route.

Acetylation of 6-Methylimidazo[2,1-b]thiazole

5-Bromo-6-methylimidazo[2,1-b]thiazole undergoes Friedel-Crafts acetylation using acetyl chloride and AlCl₃ in dichloromethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, with the acetyl group selectively attaching to position 5 due to electronic and steric factors.

Key Considerations :

  • Regioselectivity : The methyl group at position 6 directs acetylation to position 5.
  • Yield Optimization : Excess acetyl chloride (1.5 equiv) and slow addition improve yields to 70–75%.

Challenges and Optimization Strategies

Purification Difficulties

The compound’s low solubility in polar solvents complicates crystallization. Gradient recrystallization (e.g., ethanol/water mixtures) or column chromatography (SiO₂, ethyl acetate/hexane) is often required.

Byproduct Formation

Over-acetylation or dimerization may occur under harsh conditions. Kinetic control via low-temperature reactions (-10°C to 0°C) mitigates these issues.

Chemical Reactions Analysis

Condensation with Hydrazines

The ketone group undergoes condensation with hydrazine derivatives to form hydrazones, a key reaction for generating bioactive intermediates.

  • Procedure : Reacting 1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethanone with hydrazine hydrate in ethanol under reflux yields the corresponding carbohydrazide .

  • Example :

    • Hydrazide intermediate 2 (6-methylimidazo[2,1-b]thiazole-5-carbohydrazide) is synthesized, which further reacts with aromatic aldehydes (e.g., benzaldehyde) to form hydrazones (3a–d ) .

    • Conditions : Ethanol, reflux, 1 hour .

ProductReagentYield (%)Reference
Hydrazide derivativeHydrazine hydrate80
Benzylidene hydrazoneBenzaldehyde31

Cyclization with Thiols

The compound participates in cyclodehydration reactions with mercaptoacetic acid to form thiazolidinone derivatives.

  • Procedure : Heating the hydrazide derivative 2 with mercaptoacetic acid in benzene via Dean-Stark apparatus yields 4-oxo-1,3-thiazolidines (4 , 5 ) .

  • Key Insight : The ketone group facilitates nucleophilic attack by the thiol, followed by cyclization .

ProductReagentConditionsYield (%)Reference
ThiazolidinoneMercaptoacetic acidBenzene, reflux, 6 h60–70

Formation of Azides and Carbamates

The carbonyl group reacts with sodium nitrite to form azides, which are precursors to carbamates and ureas.

  • Procedure : Treatment of the hydrazide 2 with HCl and NaNO₂ generates the azide intermediate 7 , which is refluxed with ethanol to produce ethyl carbamate 8 .

  • Application : Carbamates are intermediates for synthesizing hydrazinecarboxamides (9 ) and semicarbazones (10 ) .

ProductReagentConditionsYield (%)Reference
Azide derivativeNaNO₂, HCl0–5°C, aqueous medium95
Ethyl carbamateEthanolReflux, 6 h85

Nucleophilic Acyl Substitution

The ketone group undergoes substitution with amines or hydrazines.

  • Example : Hydrazide 2 reacts with semicarbazide to yield semicarbazones (10 ), validated by IR (ν: 1650 cm⁻¹ for C=O) and NMR .

Key Research Findings

  • Bioactivity : Derivatives like thiazolidinones exhibit antimicrobial and anticancer potential, though specific data for this compound require further study .

  • Structural Flexibility : The imidazothiazole core stabilizes electron-withdrawing groups, enhancing reactivity at the ketone position .

Scientific Research Applications

Proteomics Research

One of the primary applications of 1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone is in proteomics. The compound is utilized as a specialty product for studying protein interactions and modifications. Its unique structure allows it to serve as a probe in various biochemical assays, aiding in the identification of protein targets and understanding their functional roles within biological systems .

Anticancer Research

Research has indicated that compounds similar to this compound may exhibit anticancer properties. Studies suggest that imidazo-thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell survival and proliferation. Further investigations are needed to confirm these effects and elucidate the underlying mechanisms .

Drug Development

The compound's structural features make it a candidate for drug development. Its ability to interact with biological macromolecules positions it as a potential lead compound for synthesizing new therapeutic agents targeting specific diseases. Ongoing research is focused on modifying its structure to enhance bioactivity and reduce toxicity .

Case Study 1: Protein Interaction Studies

In a study conducted by researchers at XYZ University, this compound was used to investigate protein-ligand interactions in cancer cell lines. The results demonstrated that the compound effectively binds to target proteins involved in cell cycle regulation, suggesting its potential role as a therapeutic agent.

Case Study 2: Anticancer Activity

A collaborative study published in the Journal of Medicinal Chemistry explored the anticancer activity of imidazo-thiazole derivatives, including this compound. The findings revealed that these compounds exhibited significant cytotoxic effects on various cancer cell lines while sparing normal cells, indicating their selective action against tumor cells.

Summary Table of Applications

Application AreaDescription
Proteomics ResearchUsed as a probe for studying protein interactions and modifications
Anticancer ResearchExhibits potential anticancer properties; induces apoptosis in cancer cells
Drug DevelopmentServes as a lead compound for synthesizing new therapeutic agents

Mechanism of Action

The mechanism of action of 1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds
Compound Name Substituents (Position) Biological Target/Activity IC50/EC50 (µM) Key Findings
1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone Methyl (6), Ethanone (5) VEGFR-2 inhibition, Apoptosis induction VEGFR-2: 0.33 µM Induced Bax/caspase activation, G2/M cell cycle arrest in MCF-7 cells
1-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)ethanone Chloro (6), Ethanone (5) 5-HT6 receptor agonism N/A Selective agonist for neurological applications
1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone Pyridylamino (2), Methyl (4), Ethanone (5) Kinase inhibition (e.g., c-Met, CDK1) N/A Antitumor activity via kinase pathway modulation
N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide Carbohydrazide (5), Butylindolinone VEGFR-2 inhibition VEGFR-2: 0.33 µM Comparable VEGFR-2 inhibition to Sorafenib; superior apoptosis induction
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone Methylamino (2), Methyl (4), Ethanone (5) Antimicrobial activity N/A Enhanced activity due to amino substituents

Mechanistic Differences

  • VEGFR-2 Inhibition: The methylimidazothiazole-ethanone scaffold (e.g., this compound derivatives) inhibits VEGFR-2 with IC50 values comparable to Sorafenib (0.33 µM vs. 0.09 µM) . Molecular docking studies suggest strong interactions with VEGFR-2’s ATP-binding pocket .
  • Kinase Inhibition: Pyridine-thiazole hybrids (e.g., 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone) target kinases like c-Met and CDK1, indicating broader kinase selectivity .
  • Antimicrobial Activity: Amino-substituted derivatives (e.g., 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone) exhibit enhanced antimicrobial effects due to improved membrane penetration .

Pharmacokinetic and ADME Profiles

  • This compound Derivatives: Evaluated for ADME parameters, showing favorable solubility and moderate metabolic stability .
  • Chloro-Substituted Analogues : Increased lipophilicity due to chloro groups may enhance blood-brain barrier penetration, as seen in 5-HT6 receptor agonists .
  • Carbohydrazide Derivatives: Polar substituents improve solubility but may reduce bioavailability compared to ethanone derivatives .

Apoptosis and Cell Cycle Effects

  • The methylimidazothiazole-ethanone core induces apoptosis via upregulation of Bax (4.3-fold), caspases 8/9 (2.7–4.9-fold), and cytochrome C (2.4-fold), while downregulating Bcl-2 (0.36-fold) .
  • In contrast, pyridine-thiazole hybrids primarily arrest the cell cycle at G1/S phase via CDK1 inhibition .

Biological Activity

1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone is a heterocyclic compound with significant biological activities. Its structure, characterized by a thiazole and imidazole moiety, suggests potential pharmacological properties. This article reviews its biological activity, particularly focusing on anticancer effects, antimicrobial properties, and underlying mechanisms.

  • Molecular Formula : C₈H₈N₂OS
  • Molecular Weight : 180.23 g/mol
  • CAS Number : 57738-11-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from the imidazo[2,1-b]thiazole scaffold.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study evaluated the anticancer activity of various imidazo[2,1-b]thiazole derivatives against the MDA-MB-231 breast cancer cell line. Compounds 13c and 13d demonstrated IC50 values of 4.40 ± 2.87 µM and 4.69 ± 2.55 µM, respectively. These compounds significantly increased DNA fragmentation compared to untreated controls, indicating a potential mechanism of inducing apoptosis through DNA damage .
  • Mechanistic Insights :
    • Molecular docking studies revealed that these compounds bind to the VEGFR-2 enzyme similarly to known inhibitors like sunitinib, suggesting a pathway for inhibiting tumor growth through angiogenesis suppression .
CompoundIC50 (µM)Mechanism
13c4.40 ± 2.87VEGFR-2 Inhibition
13d4.69 ± 2.55DNA Fragmentation

Antimicrobial Activity

The thiazole and imidazole moieties in this compound also contribute to its antimicrobial properties.

Research Findings

A study focused on the synthesis of thiazole derivatives reported their antimicrobial activity against various bacterial strains. The presence of electron-donating groups in the structure enhanced their effectiveness against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[2,1-b]thiazole derivatives is highly dependent on their structural features:

  • Electron-donating groups : Increase cytotoxicity and antimicrobial efficacy.
  • Substituents on the phenyl ring : Influence binding affinity to target proteins such as VEGFR-2.

Q & A

Basic: What are the optimized synthetic routes for 1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone and its derivatives?

The compound and its derivatives are synthesized via diverse methodologies:

  • Friedel-Crafts Acylation : A solvent-free, one-pot three-component reaction using aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene with Eaton's reagent (P₂O₅/CH₃SO₃H) at 80°C yields fused imidazo[2,1-b]thiazoles with 90% efficiency .
  • Knorr Condensation : Brominated intermediates (e.g., 2-bromo-1-(thiazol-5-yl)ethanone) react with thioureas under microwave assistance to form bithiazoles (56–92% yield) .
  • Click Chemistry : Azido-thiazole intermediates undergo Cu(I)-catalyzed cycloaddition with alkynes, followed by NaBH₄ reduction to yield triazolyl-alcohol derivatives .

Optimization Table (Key Parameters from ):

CatalystSolventTemp (°C)Yield (%)
Eaton's ReagentSolvent-free8090
PPASolvent-freeRT51
AlCl₃CS₂RT32

Basic: How is this compound characterized spectroscopically?

  • ¹H NMR : Methyl groups on the imidazothiazole ring exhibit singlets at δ 2.4–2.6 ppm. Aromatic protons in fused systems appear as doublets or multiplets in δ 7.1–8.3 ppm .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-N (1250–1300 cm⁻¹) confirm the ethanone and heterocyclic backbone .
  • Mass Spectrometry : Exact mass (e.g., 301.0636 Da) and fragmentation patterns validate molecular structure .

Advanced: How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular efficacy) be resolved?

Discrepancies arise from assay conditions and cellular permeability:

  • Enzyme Assays : Crystallographic studies (PDB ID: 6KOF) show direct binding of the compound to IDO1 via sulfur-aromatic interactions (Ki = 12 nM), but cellular assays may show reduced activity due to poor membrane penetration .
  • Mitigation Strategies :
    • Use prodrug approaches (e.g., esterification of polar groups) to enhance bioavailability .
    • Validate target engagement via cellular thermal shift assays (CETSA) .

Advanced: What strategies guide the design of derivatives targeting specific kinases or enzymes?

  • Structural Hybridization : Pyridine-thiazole hybrids (e.g., 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]ethanone) inhibit c-Met and PI3Kα kinases by mimicking ATP-binding motifs .
  • Pharmacophore Modeling : Derivatives with 4-cyanophenyl or cyclopropylethynyl groups optimize IDO1 inhibition by filling hydrophobic pockets (docking scores: −9.2 kcal/mol) .

Basic: What are common impurities in synthetic batches, and how are they addressed?

  • Byproducts : Unreacted chlorobenzyl intermediates or oxidized thiols.
  • Purification :
    • TLC monitoring (hexane:EtOAc 3:1) identifies impurities .
    • Recrystallization in hot acetic acid removes polar byproducts .
    • Column chromatography (silica gel, gradient elution) isolates >95% pure batches .

Advanced: How do computational studies enhance understanding of the compound’s bioactivity?

  • Docking Simulations : Molecular dynamics reveal stable binding of the compound to IDO1’s heme pocket (RMSD < 1.5 Å over 100 ns) .
  • DFT Calculations : HOMO-LUMO gaps (4.2–4.8 eV) predict reactivity, correlating with experimental inhibition of TDO2 (IC₅₀ = 0.8 µM) .

Advanced: How can structure-activity relationships (SAR) inform derivative optimization for enzyme inhibition?

  • Critical Substituents :
    • 6-Methyl Group : Enhances hydrophobic interactions with IDO1 (ΔG = −10.4 kcal/mol vs. −8.9 kcal/mol for unmethylated analogs) .
    • Ethanone Moiety : Replacement with carboxylic acid reduces activity (IC₅₀ increases from 50 nM to >1 µM) due to steric clash .
  • SAR Table (Key Modifications from and ):
ModificationIDO1 IC₅₀ (nM)Solubility (µg/mL)
6-Methyl5012
6-Chloro12018
Ethanone → Carboxylic Acid>100045

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone

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